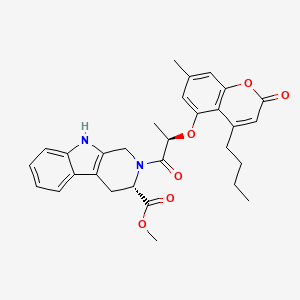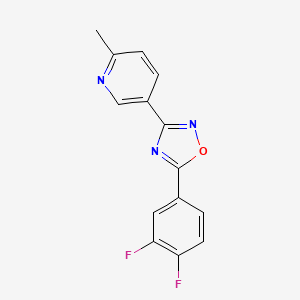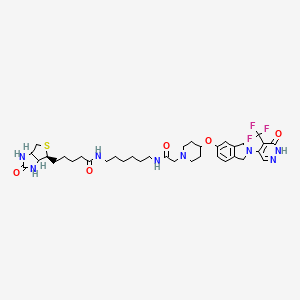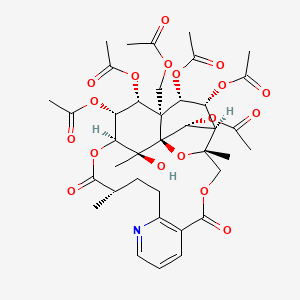
Antimalarial agent 16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimalarial agent 16 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health challenge, particularly in tropical and subtropical regions. This compound has shown promise in targeting the erythrocytic stage of the parasite’s life cycle, which is responsible for the symptomatic phase of the disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 16 involves multiple steps, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. For instance, the synthesis of quinoline derivatives, which are common in antimalarial compounds, often involves the Biginelli reaction, where aldehydes, β-ketoesters, and urea are condensed under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Antimalarial agent 16 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents such as thionyl chloride or alkyl halides.
Major Products: The major products formed from these reactions include various quinoline derivatives, which are crucial for the compound’s antimalarial activity .
Aplicaciones Científicas De Investigación
Antimalarial agent 16 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.
Medicine: Explored as a therapeutic agent in clinical trials for the treatment of malaria.
Industry: Utilized in the development of new antimalarial drugs and formulations
Mecanismo De Acción
The mechanism of action of antimalarial agent 16 involves the inhibition of heme detoxification in Plasmodium parasites. The compound binds to heme, preventing its conversion to non-toxic hemozoin, leading to the accumulation of toxic heme and subsequent parasite death. This mechanism is similar to that of other quinoline-based antimalarials .
Comparación Con Compuestos Similares
Chloroquine: A widely used antimalarial with a similar mechanism of action but facing resistance issues.
Mefloquine: Another quinoline derivative with a longer half-life and different side effect profile.
Artemisinin: A sesquiterpene lactone with a rapid action but different molecular targets
Uniqueness: Antimalarial agent 16 stands out due to its improved efficacy against drug-resistant strains of Plasmodium falciparum and its potential for combination therapy with other antimalarials to enhance treatment outcomes .
Propiedades
Fórmula molecular |
C30H32N2O6 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
methyl (3S)-2-[(2R)-2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxypropanoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C30H32N2O6/c1-5-6-9-19-14-27(33)38-26-13-17(2)12-25(28(19)26)37-18(3)29(34)32-16-23-21(15-24(32)30(35)36-4)20-10-7-8-11-22(20)31-23/h7-8,10-14,18,24,31H,5-6,9,15-16H2,1-4H3/t18-,24+/m1/s1 |
Clave InChI |
BATLVNNXAABWSL-KOSHJBKYSA-N |
SMILES isomérico |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)O[C@H](C)C(=O)N3CC4=C(C[C@H]3C(=O)OC)C5=CC=CC=C5N4 |
SMILES canónico |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)N3CC4=C(CC3C(=O)OC)C5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)





![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)


